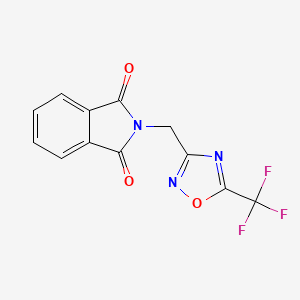

2-((5-(三氟甲基)-1,2,4-噁二唑-3-基)甲基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives has been achieved through various methods . One method involves the coupled oxidation of imidazoles and tetraynes . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoindoline-1,3-dione core, which is a common structural motif in a plethora of different natural products . The compound also contains a trifluoromethyl group, which can enhance the polarity, stability, and lipophilicity of the molecule .Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives are diverse and complex . For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindoline-1,3-dione derivatives as the major product .科学研究应用

药物合成

TMOI 衍生物表现出有希望的药理特性。研究人员探索了它们作为抗肿瘤剂、抗炎药和特定酶抑制剂的潜力。例如,基于 TMOI 的化合物已证明对参与癌细胞增殖的激酶具有抑制作用 .

光致变色材料

TMOI 衍生物表现出光致变色行为——在暴露于光线时改变颜色。这种特性在设计智能材料方面很有价值,例如光响应涂层、光学开关和传感器。研究人员正在探索基于 TMOI 的系统以实现其可逆的颜色变化。

总之,了解 TMOI 衍生物的结构-活性关系和生物学特性对于释放其作为治疗剂的潜力至关重要。此外,可持续和环保的合成方法仍然是该领域的一个优先事项 . 🌟

未来方向

The future directions for the study of “2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione” and similar compounds are vast. Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

作用机制

Target of Action

The primary target of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .

Mode of Action

The compound interacts with the human dopamine receptor D2 at its allosteric binding site . The interaction likely results in changes to the receptor’s activity, potentially influencing dopamine signaling .

Biochemical Pathways

These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters

Result of Action

Action Environment

The compound was synthesized using simple heating and relatively quick solventless reactions , suggesting that its synthesis is robust to various conditions

生化分析

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives have shown promising results as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

Preliminary studies suggest that isoindoline-1,3-dione derivatives may have potential therapeutic applications .

Molecular Mechanism

It is suggested that isoindoline-1,3-dione derivatives may interact with the dopamine receptor D2 .

属性

IUPAC Name |

2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIBCUKDYHCVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2460612.png)

![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)

![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)

![3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2460618.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)

![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)